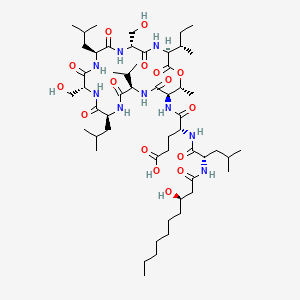
Viscosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viscosin is a peptidolipid biosurfactant and phytopathogenic.
Aplicaciones Científicas De Investigación
Bioremediation
Viscosin has demonstrated significant potential in environmental applications, particularly in the bioremediation of hydrophobic hydrocarbons. Research indicates that this compound enhances the mineralization of n-hexadecane, a model alkane, by stimulating the growth of diesel-degrading bacterial consortia. In controlled experiments, this compound-treated consortia showed a higher mineralization rate compared to untreated controls during the initial days of culture, achieving up to 41.3% mineralization after 14 days . This property positions this compound as an effective agent for enhancing microbial degradation of pollutants.
Biofilm Dynamics
This compound plays a crucial role in biofilm formation and dispersal. Studies have shown that strains deficient in this compound production form more robust biofilms than their wild-type counterparts. Specifically, Pseudomonas fluorescens SBW25, which produces this compound, exhibited reduced biofilm formation over time compared to a this compound-deficient mutant . This suggests that this compound not only influences initial biofilm development but also facilitates dispersal, potentially aiding in microbial colonization and adaptation in various environments.
Enhanced Oil Recovery
Recent findings highlight the efficacy of this compound as an emulsifying agent in enhanced oil recovery processes. This compound has been shown to solubilize polycyclic aromatic hydrocarbons (PAHs) effectively, with significant improvements in the recovery rates of compounds like fluoranthene and phenanthrene when treated with this compound at varying concentrations . Its low critical micelle concentration (5.79 mg/L) and stability under various conditions make it a promising candidate for industrial applications in oil recovery.
Antifungal Properties
This compound exhibits notable antifungal activity against various pathogens. It has been isolated from frog skin bacteria and tested against fungi such as Aspergillus fumigatus and Batrachochytrium dendrobatidis, showing minimum inhibitory concentrations (MICs) of 62.50 µg/mL and 31.25 µg/mL, respectively . This antifungal property suggests potential applications in agricultural settings and as a natural alternative to synthetic fungicides.
Biomedical Applications
The therapeutic potential of this compound extends to cancer treatment. Research indicates that this compound inhibits the migration of metastatic prostate cancer cells (PC-3M) without inducing toxicity . This characteristic underscores its potential as a candidate for developing novel cancer therapies, particularly in targeting metastatic behaviors.
Summary Table of this compound Applications
Propiedades
Número CAS |
27127-62-4 |
|---|---|
Fórmula molecular |
C54H95N9O16 |
Peso molecular |
1126.4 g/mol |
Nombre IUPAC |
(4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1 |
Clave InChI |
QYEWAEAWMXRMHB-YFTUCIGFSA-N |
SMILES |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |
SMILES isomérico |
CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O |
SMILES canónico |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
27127-62-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Viscosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















